2-Pentadecylfuran
Description
2-Pentadecylfuran (CAS: 59958-20-2) is an alkyl-substituted furan derivative characterized by a 15-carbon alkyl chain (pentadecyl group) attached to the furan ring. Its molecular formula is C₁₉H₃₄O, with a molecular weight of 278.48 g/mol . This compound is naturally found in plant extracts, such as ethanolic extracts of Hass avocado seeds (Persea americana Mill.), where it constitutes 7.10% of the total biocide components . It has been studied in metabolomics for its role in cellular toxicity, showing significant upregulation (log₂FC = 2.2301, p = 0.0231) in human SMMC-7721 cells exposed to ZnO quantum dots .
Properties
CAS No. |
59958-20-2 |
|---|---|
Molecular Formula |
C19H34O |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-pentadecylfuran |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20-19/h15,17-18H,2-14,16H2,1H3 |
InChI Key |
LSVQFJUSRLOULU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Alkylfurans differ in alkyl chain length, which influences their physicochemical properties and biological activity. Key comparisons include:
- Retention in Gas Chromatography (GC): 2-Tridecylfuran has a retention index (RI) of 1802.4 on an HP-5MS column, as per NIST data . Longer alkyl chains (e.g., this compound) are expected to exhibit higher retention indices due to increased hydrophobicity.
- Thermal Stability: Longer alkyl chains enhance thermal stability, making this compound less volatile than shorter-chain analogs like 2-pentylfuran (CAS: 3777-69-3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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